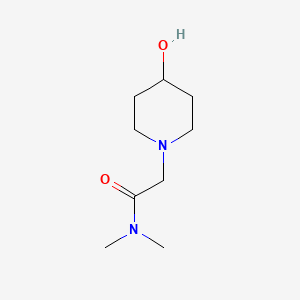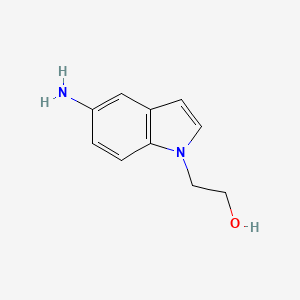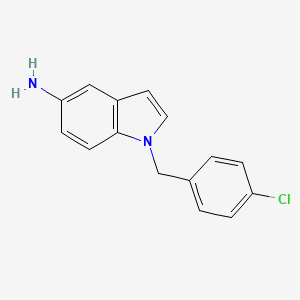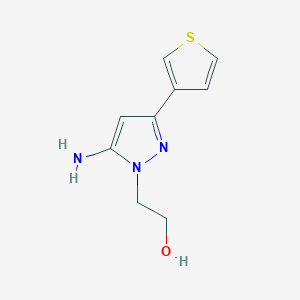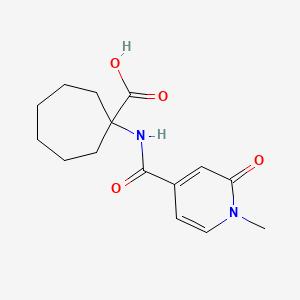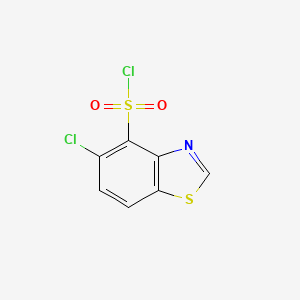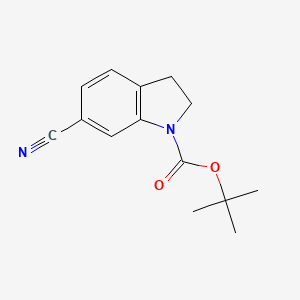
1-Boc-6-cyano-2,3-dihydro-indole
Übersicht
Beschreibung
1-Boc-6-cyano-2,3-dihydro-indole, also known as tert-butyl 6-cyano-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 g/mol . It is a white solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 244.29 g/mol and a molecular formula of C14H16N2O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Indoles
Indoles, including derivatives like 1-Boc-6-cyano-2,3-dihydro-indole, are crucial scaffolds in pharmaceuticals, agrochemicals, and biologically active molecules. The palladium-catalyzed reactions have significantly impacted the synthesis of indoles, offering routes to fine chemicals and intermediates with higher efficiency and less waste compared to classical methods. This approach is part of a broader array of strategies for constructing indole nuclei, demonstrating the versatility and importance of indole chemistry in organic synthesis (Cacchi & Fabrizi, 2005).
Photocatalytic Dearomative Cycloaddition
Research on indole and indoline rings, key pharmacophoric units in many drugs and bioactive molecules, has led to innovative photocatalytic [2+2] cycloaddition methods. These techniques enable the construction of cyclobutane-fused scaffolds, enhancing molecular complexity and diversity for drug discovery applications. The reaction showcases the broad applicability of indole substrates, including azaindoles, to generate unique, functionalized structures with potential pharmacological applications (Oderinde et al., 2020).
Diverse Functionalization through Organolithium Addition
A novel synthetic pathway has been developed for creating diversely functionalized indoles, utilizing Boc-protected ortho-aminostyrenes. This method employs alkyllithium addition to generate lithiated intermediates, which, upon reaction with electrophiles, facilitate ring closure and dehydration, yielding various substituted indoles. This technique exemplifies the innovative approaches to indole synthesis, enabling the creation of compounds with varied substitutions and potential utility in further chemical modifications and pharmaceutical development (Coleman & O’Shea, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 6-cyano-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWHKPORLOWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


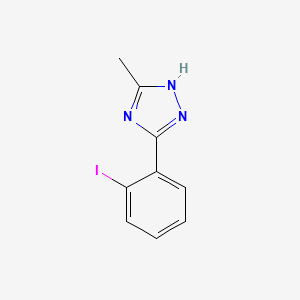
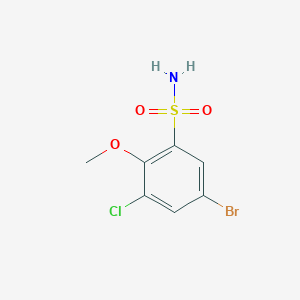
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
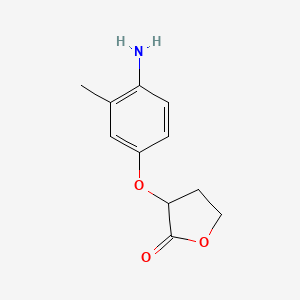
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
